molecular formula C10H9BrFN3 B13520095 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine

Cat. No.: B13520095
M. Wt: 270.10 g/mol
InChI Key: IQECGMDOSVVZGH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is a chemical compound with the molecular formula C10H9BrFN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include reduced derivatives with altered functional groups.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole
  • 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol

Uniqueness

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9BrFN3/c11-8-3-7(4-9(12)5-8)6-15-2-1-10(13)14-15/h1-5H,6H2,(H2,13,14)

InChI Key

IQECGMDOSVVZGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CC(=CC(=C2)Br)F

Origin of Product

United States

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